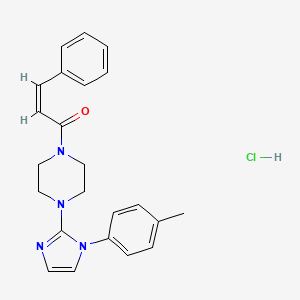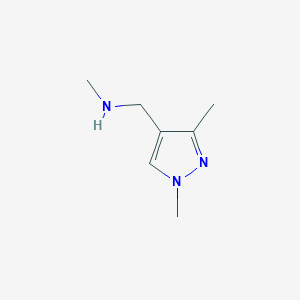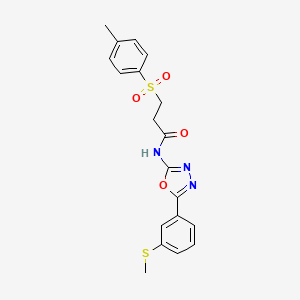![molecular formula C13H8F3N5O2 B2771609 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-58-7](/img/structure/B2771609.png)
2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound. Due to its intricate molecular structure, this compound exhibits unique chemical and physical properties. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis typically starts with the formation of the furyl group, which is then reacted with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to a cycloaddition reaction to introduce the triazole ring, followed by methylation to yield the final product.
Route 2: : Another approach involves the direct coupling of a furyl derivative with a triazole precursor, followed by pyrimidine attachment and subsequent trifluoromethylation and methylation steps.
Industrial Production Methods
Large-scale production involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the furyl group can be converted into corresponding furan derivatives.
Reduction: : The compound can undergo reduction to form less oxidized triazole and pyrimidine derivatives.
Substitution: : The methyl and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: : Hydrogen gas with a palladium catalyst is typical for reduction reactions.
Substitution: : Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
The specific products depend on the reagents and reaction conditions. For example, oxidation may yield furan derivatives, while substitution can introduce a variety of functional groups in place of the original methyl or trifluoromethyl groups.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic compounds.
Important in the study of reaction mechanisms and synthetic pathways.
Biology and Medicine
Its unique structure may interact with specific biological targets, providing insight into enzyme inhibition or receptor binding.
Industry
Utilized in the development of novel materials, such as polymers or advanced coatings.
Can serve as a precursor for the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The furyl group, triazole ring, and pyrimidine moiety each contribute to its activity. These interactions often involve hydrogen bonding, van der Waals forces, and pi-stacking with target molecules. This compound may inhibit enzymes or bind to receptors, modulating their activity and leading to a cascade of biochemical effects.
Comparison with Similar Compounds
Comparison with Other Compounds
2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone: : Lacks the trifluoromethyl group, which may affect its overall reactivity and biological activity.
1H-1,2,3-Triazol-4-yl derivatives: : Similar backbone but varying substituents that lead to different chemical properties and applications.
Uniqueness
The presence of the trifluoromethyl group makes it more lipophilic and potentially more bioactive due to enhanced membrane permeability.
Its combined structural motifs contribute to its unique reactivity and potential as a versatile scaffold in various fields.
List of Similar Compounds
2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
Furyl-triazole derivatives
Pyrimidine-based triazole compounds
This detailed examination offers a comprehensive understanding of 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone, from its synthesis to its applications and unique properties.
Properties
IUPAC Name |
furan-2-yl-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O2/c1-7-5-10(13(14,15)16)18-12(17-7)21-6-8(19-20-21)11(22)9-3-2-4-23-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERYMFUPYWVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)
![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)
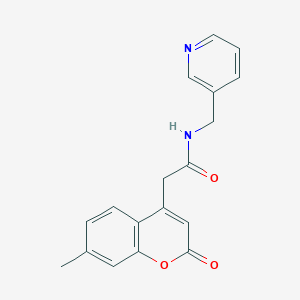

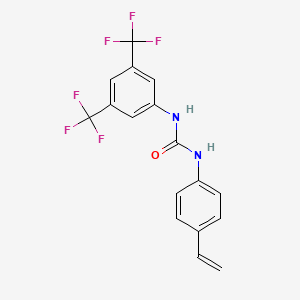
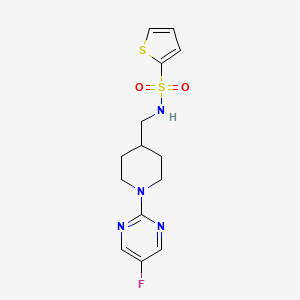
![2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

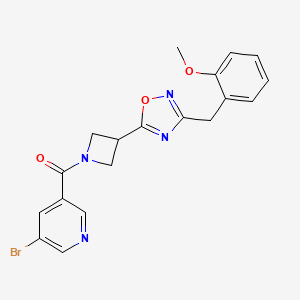
![1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771546.png)
